molecular formula C20H13N3O7S B6024406 N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE

Cat. No.: B6024406
M. Wt: 439.4 g/mol
InChI Key: FBQMHLHMADDFES-UHFFFAOYSA-N
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Nitrophenoxy Group: This can be done via etherification reactions.

    Sulfonamide Formation: This step involves the reaction of sulfonyl chlorides with amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitrophenoxy group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-AMINOPHENOXY)BENZENE-1-SULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENOXY)BENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-(4-NITROPHENOXY)BENZENE-1-SULFONAMIDE may impart unique electronic properties, making it distinct from its analogs

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O7S/c21-11-13-9-19-20(29-12-28-19)10-18(13)22-31(26,27)17-7-5-16(6-8-17)30-15-3-1-14(2-4-15)23(24)25/h1-10,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMHLHMADDFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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